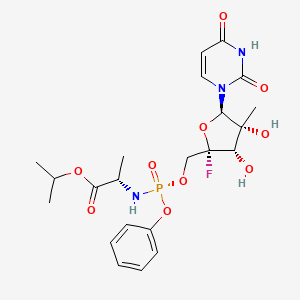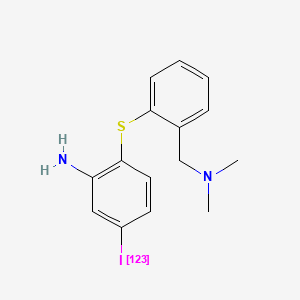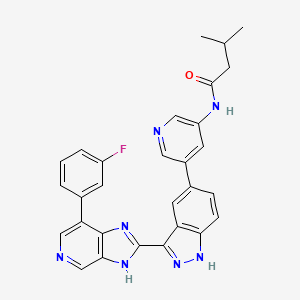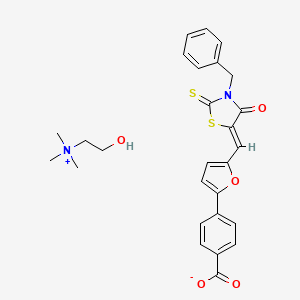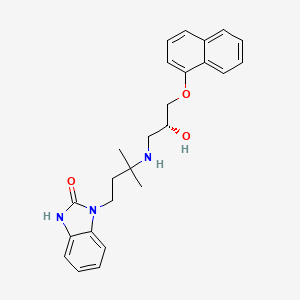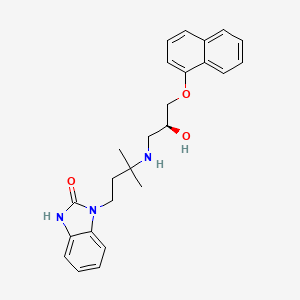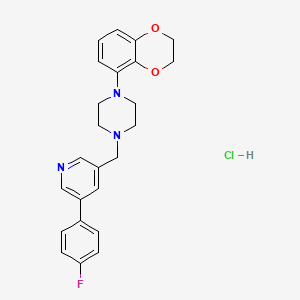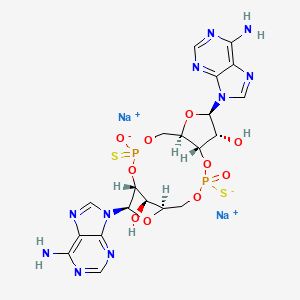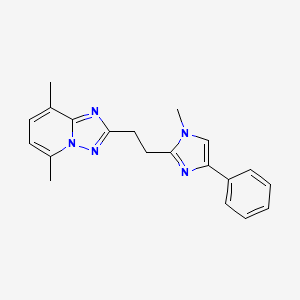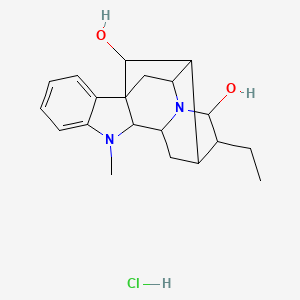
Ajmalan-17(R),21|A-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An alkaloid found in the root of RAUWOLFIA SERPENTINA, among other plant sources. It is a class 1-A antiarrhythmic agent that apparently acts by changing the shape and threshold of cardiac action potentials.
Wissenschaftliche Forschungsanwendungen
Total Synthesis of Alkaloids
The compound has been involved in the study of the total synthesis of certain alkaloids. Research on the synthesis of C-19 methyl substituted sarpagine alkaloids, such as dihydroperaksine-17-al and dihydroperaksine, included the use of similar compounds. This process utilized a critical haloboration reaction and a controlled oxidation-epimerization sequence, which is significant for functionalizing the C(20)-C(21) double bond in ajmaline-related indole alkaloids (Edwankar et al., 2011).
Microbial Production of Diols
Research has investigated the microbial production of diols, considering them as platform green chemicals. Specifically, compounds like 1,3-propanediol (1,3-PDO), 1,2-propanediol (1,2-PDO), 2,3-butanediol (2,3-BDO), and 1,4-butanediol (1,4-BDO) can be biotechnologically produced from renewable materials. This method is significant for sustainable chemistry and green chemical processes (Zeng & Sabra, 2011).
Biosynthesis of Antiarrhythmic Alkaloid Ajmaline
The biosynthesis of ajmaline, an antiarrhythmic alkaloid, involves a newly-detected reductase enzyme that specifically converts related compounds through an NADPH-dependent reaction into 17-O-acetylnorajmaline. This step is crucial in the biosynthesis pathway of ajmaline in Rauvolfia, showcasing the compound's importance in medicinal chemistry (Gao et al., 2002).
Ajmaline Alkaloid Group
The compound is associated with the ajmaline group of indole alkaloids, where there have been significant advancements in the chemistry and biosynthesis of these compounds. The ajmaline alkaloids contain the polycyclic ajmalan ring system, which is significant in medicinal and organic chemistry (Lounasmaa & Hanhinen, 2001).
Involvement in Alkaloid Biosynthesis and Structural Biology
The biosynthetic pathway of monoterpenoid indole alkaloid ajmaline in Rauvolfia has been comprehensively studied. Understanding this pathway is crucial for exploring the potential of the ajmalan-17(R),21|A-diol hydrochloride in the biosynthesis of related compounds. The pathway's elucidation also opens doors for enzyme engineering and metabolic steering, showcasing the compound's significance in biotechnological applications (Wu et al., 2016).
Eigenschaften
CAS-Nummer |
4410-48-4 |
|---|---|
Molekularformel |
C20H27ClN2O2 |
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1H/t10-,11-,14-,15-,16+,17-,18+,19+,20+;/m0./s1 |
InChI-Schlüssel |
FNCWZVOLGCRECX-PKZFZPCTSA-N |
Isomerische SMILES |
CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl |
SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl |
Kanonische SMILES |
CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ajmaline hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one](/img/structure/B605174.png)

